Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate
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Overview
Description
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate typically involves the reaction of 1-phenyl-1H-benzo[d][1,2,3]triazole with thiocarbonyldiimidazole. The reaction is carried out under inert atmosphere conditions, often using solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various alkylated or acylated derivatives .
Scientific Research Applications
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties. It has shown promising activity against various microbial strains and cancer cell lines.
Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate can be compared with other benzotriazole derivatives, such as:
1-Phenyl-1H-benzo[d][1,2,3]triazole: Lacks the carbimidothioate group, which may result in different chemical reactivity and biological activity.
1H-benzo[d][1,2,3]triazole-1-carboxamide: Contains a carboxamide group instead of a carbimidothioate group, leading to variations in its chemical and biological properties.
1H-benzo[d][1,2,3]triazole-1-carbonitrile:
This compound stands out due to its unique carbimidothioate group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
phenyl benzotriazole-1-carboximidothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c14-13(18-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15-16-17/h1-9,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOQYZJKWVWVHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=N)N2C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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